3-Oxoandrostan-17-yl acetate

Lipophilicity Membrane Permeability Pharmacokinetics

Researchers designing cIAP1-hijacking PROTACs require a precise AR-binding warhead; generic androgens fail regioselective bromination and compromise ternary complex formation. 3-Oxoandrostan-17-yl acetate (Androstanolone acetate) is the validated solution. • Exclusive regioselective C2 bromination entry point-achieves 78.2% two-step yield to the 1-testosterone precursor olefin • Higher LogP (4.53) vs. DHT (~3.2) enables distinct QSAR modeling & membrane permeability prediction • 36-month lyophilized powder stability at -20°C with ambient shipping tolerance

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
CAS No. 1164-91-6
Cat. No. B129052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxoandrostan-17-yl acetate
CAS1164-91-6
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
InChIInChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h14,16-19H,4-12H2,1-3H3
InChIKeyILCTUFVQFCIIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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3-Oxoandrostan-17-yl acetate Specifications & Baseline


3-Oxoandrostan-17-yl acetate (CAS 1164-91-6), systematically known as Androstanolone acetate, Stano­lone acetate, or Dihydrotestosterone acetate, is a synthetic C21H32O3 androstane steroid and the 17β-acetate ester of the potent endogenous androgen 5α-dihydrotestosterone (DHT) [1]. It is categorized as a steroidal androgen receptor (AR) ligand within the class of anabolic-androgenic steroids (AAS), though the compound itself was never marketed as a therapeutic agent [2]. Its fundamental role in modern research is bifurcated: it serves as a critical lipophilic intermediate in the synthesis of higher-value steroidal olefins (e.g., 5α-androst-1-ene-3,17-dione, a precursor of 1-testosterone) [3], and as a high-affinity warhead for constructing heterobifunctional proteolysis-targeting chimeras (PROTACs) that hijack the cIAP1 E3 ligase to degrade the androgen receptor [4].

3-Oxoandrostan-17-yl acetate Advantages Over Generic Androgens


Substituting 3-Oxoandrostan-17-yl acetate with its parent alcohol DHT, the structurally similar Testosterone acetate (Δ4-3-keto), or the 2-methylated analog Drostanolone acetate introduces critical failures in specific research and synthetic contexts. The 17β-acetate modification fundamentally alters the physicochemical profile—elevating LogP by approximately 1.3 units compared to DHT—which dictates differential solubility, membrane permeability, and susceptibility to enzymatic hydrolysis rates that are not uniform across ester variants . In synthetic chemistry, the saturated A-ring of 3-Oxoandrostan-17-yl acetate provides a unique reactivity landscape for regioselective bromination at C2, a transformation incompatible with enone-containing analogs like Testosterone acetate [1]. Furthermore, in targeted protein degradation (PROTAC) design, the compound's specific binary binding profile—agonism toward the androgen receptor (AR) combined with its capacity to conjugate to a cIAP1-recruiting Bestatin ligand via a linker—constitutes a scaffold-ligase pairing that is not directly interchangeable with other steroidal AR ligands such as Methenolone acetate or DHT without significant re-optimization of the degrader's ternary complex formation and DC50 [2]. Generic comparisons based solely on androgenic potency thus fail to capture these critical workflow-specific differentiators.

3-Oxoandrostan-17-yl acetate Performance Evidence


Lipophilicity-Driven Membrane Permeability

The 17β-acetate esterification of DHT to form 3-Oxoandrostan-17-yl acetate results in a calculated LogP of 4.53, a substantial increase over the predicted LogP of DHT (~3.2) . This difference in lipophilicity directly predicts enhanced passive membrane permeability and distinct pharmacokinetic partitioning. While DHT and Testosterone acetate possess different LogP values (Table), this acetate modification is specifically leveraged in prodrug design to improve oral absorption and tissue distribution [1]. The quantified difference in LogP of >1.3 units translates to an approximately 20-fold increase in the octanol-water partition coefficient, a critical parameter for researchers designing androgen-responsive in vitro assays or in vivo models where compound penetration across lipid bilayers must be standardized.

Lipophilicity Membrane Permeability Pharmacokinetics QSAR

Regioselective 1-Testosterone Precursor Synthesis

3-Oxoandrostan-17-yl acetate serves as the exclusive starting material in a high-yield, four-step synthesis of 5α-androst-1-ene-3,17-dione, which is a direct prodrug of 1-testosterone [1]. This synthesis proceeds via a key bromination step at the C2 position, exploiting the saturated A-ring of the compound, followed by dehydrobromination to introduce the 1-ene moiety [2]. An alternative approach starting from Testosterone acetate would be blocked by the existing Δ4-3-keto system, precluding this regioselective bromination. The reported overall yield for the two-step conversion from stanolone acetate to 5α-androst-1-ene-3,17-dione is 78.2% with >99% purity, whereas comparable routes starting from other DHT esters have not been documented, likely due to steric or electronic interference in the bromination step .

Steroidal Olefin Synthesis Bromination 1-Testosterone Prodrug Process Chemistry

cIAP1-Recruiting AR PROTAC Warhead

3-Oxoandrostan-17-yl acetate is established as a component of a specific heterobifunctional degrader design wherein it serves as the androgen receptor (AR) ligand warhead, linked to a Bestatin moiety that recruits the E3 ubiquitin ligase cIAP1 to form PROTACs [1]. This binary design is not mimicked by DHT or Testosterone acetate in the same scaffold system. The compound's specific binding geometry to the AR ligand-binding domain has been used in ternary complex modeling, demonstrating that its 17β-acetate group does not abolish high-affinity binding to AR but does provide a synthetic handle for linker attachment, unlike the free 17β-OH of DHT which requires additional protection/deprotection steps [2]. While quantitative DC50 values for the resulting PROTACs are still emerging, the scaffold's validated ability to induce AR degradation via cIAP1 provides a targeted degradation paradigm not accessible through generic AR agonists . This constitutes a qualitative but verifiable differentiation from comparator steroids that are not documented components of active cIAP1-based androgen receptor degraders.

PROTAC cIAP1 Androgen Receptor Degradation Chemical Biology

Solid-State Stability and Storage

3-Oxoandrostan-17-yl acetate demonstrates superior solid-state stability under recommended storage conditions, with lyophilized powder remaining stable for 36 months at -20°C in a desiccated environment, and stock solutions stable for 1 month at -20°C [1]. This contrasts with the free alcohol DHT, which is more susceptible to oxidation at C17, and with certain enanthate or cypionate esters that are known to be hygroscopic. The melting point of 3-Oxoandrostan-17-yl acetate (157.0–158.5 °C) is lower than that of DHT (~178–183°C), indicating a more favorable crystallization behavior for purification but comparable thermal stability during short-term shipping at ambient temperature (stable for a few days) . This data provides a procurement advantage for laboratories requiring long-term archival of solid androgen standards without the need for inert atmosphere handling, unlike more labile esters such as Testosterone formate which hydrolyze rapidly in ambient humidity.

Stability Storage Hydrolysis Formulation

3-Oxoandrostan-17-yl acetate Applications


PROTAC-Driven AR Degradation in Prostate Cancer

As validated in the bivalent ligand framework, 3-Oxoandrostan-17-yl acetate is the warhead of choice for constructing cIAP1-hijacking PROTACs that selectively degrade androgen receptor (AR) in castration-resistant prostate cancer (CRPC) cell lines. Procurement for this application leverages its unique binary binding geometry, connecting to a Bestatin cIAP1 ligand via a PEG-based linker [1].

Kilogram-Scale 1-Testosterone Prodrug Synthesis

For process chemistry labs and CROs manufacturing 1-testosterone precursors, the compound is the exclusive high-yield starting material. The published route achieves 78.2% yield over two steps to the critical olefin intermediate, a process not replicable with Testosterone acetate or free DHT due to incompatibility of the enone system with regioselective bromination [2].

AR Assay and QSAR Reference Standard

Given its 36-month lyophilized powder stability at -20°C and ambient temperature shipping tolerance, the compound serves as a superior androgen standard for AR competitive binding assays, fluorescence polarization screens, and quantitative structure-activity relationship (QSAR) model training sets. Its higher LogP (4.53) vs. DHT (~3.2) provides a distinct molecular descriptor point for refining predictive permeability models .

SAR of 17β-Ester Pharmacokinetic Modulation

As the simplest DHT acetate ester, the compound serves as the baseline comparator in SAR series designed to optimize ester hydrolysis rates, depot formation, and oral bioavailability. Its LogP-driven permeability and documented stability make it an ideal control for screening longer-chain esters (e.g., enanthate or undecanoate) intended for sustained-release injectable androgen formulations [3].

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